Cas no 957483-10-2 (2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine)

2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine structure
957483-10-2 structure
Product Name:2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine
CAS No:957483-10-2
MF:C12H14ClN3
MW:235.712661266327
CID:1073633
PubChem ID:3154168
Update Time:2025-04-20

2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine
    • 2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine, AldrichCPR
    • 957483-10-2
    • AKOS000596430
    • 2-[1-(2-chlorophenyl)ethyl]-5-methylpyrazol-3-amine
    • AKOS017440646
    • 1-(1-(2-Chlorophenyl)ethyl)-3-methyl-1H-pyrazol-5-amine
    • MDL: MFCD06751691
    • Inchi: 1S/C12H14ClN3/c1-8-7-12(14)16(15-8)9(2)10-5-3-4-6-11(10)13/h3-7,9H,14H2,1-2H3
    • InChI Key: LFNXMAPWHMZXQK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(C)N1C(=CC(C)=N1)N

Computed Properties

  • Exact Mass: 235.0876252g/mol
  • Monoisotopic Mass: 235.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 43.8Ų

2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: Xi T
  • HazardClass:IRRITANT

2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11003203-5g
1-(1-(2-Chlorophenyl)ethyl)-3-methyl-1H-pyrazol-5-amine
957483-10-2 97%
5g
$874 2024-07-19

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